molecular formula C19H28N6O3 B2572603 3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916029-72-6

3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2572603
M. Wt: 388.472
InChI Key: ZVJJFXKCHZKVBF-UHFFFAOYSA-N
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Description

3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.
BenchChem offers high-quality 3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

Research on related compounds, such as theophylline derivatives, has shown their effectiveness as bronchodilators and anti-allergic compounds in both animal and clinical studies. For instance, a study evaluating the effectiveness of a theophylline derivative in blocking exercise-induced bronchospasm in asthmatic patients demonstrated its potential as a bronchodilator, improving asthma disability scores and increasing FEV1 (Cho Yw et al., 1981)[https://consensus.app/papers/doubleblind-placebocontrolled-evaluation-yw/13dcee63372b5c459796ab6f1ee085ac/?utm_source=chatgpt].

Biochemical Research

Research into the biochemical mechanisms and effects of compounds on cellular and molecular levels is crucial. For example, mycophenolate mofetil, a morpholinoethyl ester prodrug of mycophenolic acid, has been studied for its immunosuppressive properties. It acts as an uncompetitive reversible inhibitor of inosine monophosphate dehydrogenase, critical in the de novo synthesis of purine nucleotides, showing efficacy in reducing the incidence of acute rejection in organ transplant recipients (A. Bardsley-Elliot et al., 1999)[https://consensus.app/papers/mycophenolate-mofetil-bardsleyelliot/309f20c6f1c05a17a0538824fd565fa3/?utm_source=chatgpt].

Metabolic and Microbial Interactions

Understanding the metabolic pathways and microbial interactions of compounds can inform their therapeutic and clinical applications. For instance, the identification of imidazole propionate, a microbially produced metabolite from histidine, highlights the interplay between diet, gut microbiota, and metabolic diseases such as type 2 diabetes (A. Koh et al., 2018)[https://consensus.app/papers/microbially-produced-imidazole-propionate-impairs-koh/c6b5a55a0fd654d29f1debd4a50f84a7/?utm_source=chatgpt]. This research suggests that microbial metabolites can influence disease pathogenesis through mechanisms such as impairing insulin signaling.

Genetic Disorders and Enzymatic Deficiencies

Investigations into genetic disorders and enzymatic deficiencies have revealed the importance of purine biosynthesis in human health. For example, AICA-ribosiduria, caused by mutations in the ATIC gene, leads to excessive excretion of AICA-riboside and significant neurological defects. This highlights the critical role of enzymes in purine biosynthesis and the potential for compounds that interact with these pathways to influence health outcomes (S. Marie et al., 2004)[https://consensus.app/papers/aicaribosiduria-novel-neurologically-devastating-error-marie/88c28a3c048d5025865cbc4e05aa6f6b/?utm_source=chatgpt].

properties

IUPAC Name

4,7-dimethyl-2-(2-methylpropyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-13(2)11-25-17(26)15-16(21(4)19(25)27)20-18-23(14(3)12-24(15)18)6-5-22-7-9-28-10-8-22/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJJFXKCHZKVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-2-(2-methylpropyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

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